4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine
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Overview
Description
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but lacks the cyclobutyl group.
3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with different substitution pattern.
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine: Contains an additional chlorine atom.
Uniqueness
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2 |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-1-N-cyclobutyl-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H15BrN2/c1-7-9(12)5-6-10(11(7)13)14-8-3-2-4-8/h5-6,8,14H,2-4,13H2,1H3 |
InChI Key |
WOYAAYCXRMHZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)NC2CCC2)Br |
Origin of Product |
United States |
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